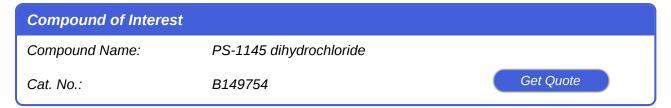


PS-1145 Dihydrochloride: A Technical Guide to Target Specificity and Selectivity

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For Researchers, Scientists, and Drug Development Professionals

Abstract

PS-1145 dihydrochloride is a potent and selective small molecule inhibitor of the IκB kinase (IKK) complex, a critical node in the canonical nuclear factor-kappa B (NF-κB) signaling pathway. By targeting IKKβ, PS-1145 effectively blocks the phosphorylation of IκBα, preventing its degradation and the subsequent nuclear translocation of NF-κB. This mechanism underlies the anti-inflammatory and pro-apoptotic effects of PS-1145 observed in various preclinical models. This technical guide provides an in-depth overview of the target specificity and selectivity of PS-1145, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.

Core Target and Mechanism of Action

PS-1145 dihydrochloride is a specific inhibitor of the IκB kinase (IKK) with a reported IC50 of 88 nM.[1] The primary target of PS-1145 is the IKKβ subunit (also known as IKK-2), a key kinase responsible for the phosphorylation of the inhibitor of NF-κB, IκBα. In the canonical NF-κB pathway, pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNFα) or interleukin-1 (IL-1) lead to the activation of the IKK complex, which comprises the catalytic subunits IKKα and IKKβ, and the regulatory subunit NEMO (NF-κB essential modulator). Activated IKKβ phosphorylates IκBα at serine residues 32 and 36, tagging it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the NF-κB dimer (typically





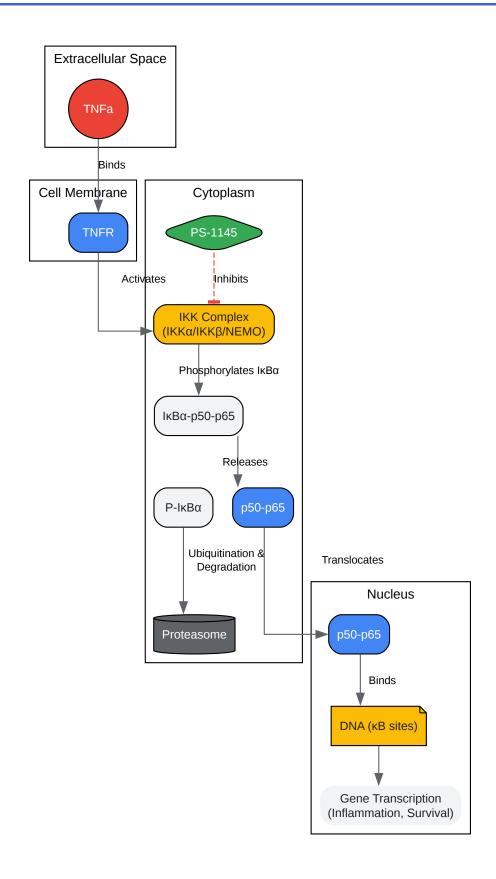


p50/p65), allowing it to translocate to the nucleus and activate the transcription of genes involved in inflammation, cell survival, and immune responses.

PS-1145 competitively inhibits the ATP-binding site of IKKβ, thereby preventing the phosphorylation of IκBα. This stabilizes the IκBα-NF-κB complex in the cytoplasm, effectively blocking the entire downstream signaling cascade.[2] This targeted inhibition of the NF-κB pathway has been demonstrated in numerous studies, where PS-1145 has been shown to inhibit both basal and induced NF-κB activity in various cell lines.[3]

Below is a diagram illustrating the canonical NF-kB signaling pathway and the point of intervention by PS-1145.





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Figure 1. Canonical NF-κB signaling pathway and inhibition by PS-1145.



Quantitative Data on Target Affinity and Selectivity

The potency of PS-1145 against its primary target, IKKβ, has been consistently demonstrated. However, a comprehensive understanding of its selectivity across the human kinome is essential for evaluating its potential for off-target effects.

On-Target Potency

The inhibitory activity of PS-1145 against the IKK complex and its catalytic subunit IKK β is summarized in the table below.

Target	Assay Type	IC50 (nM)	Ki (nM)	Reference
ΙΚΚβ (ΙΚΚ-2)	Biochemical Kinase Assay	88	-	[1]
IKK Complex	Biochemical Kinase Assay	100	-	[4]
IKK Complex	Ki Determination	-	Not specified	[4]

Table 1. On-target potency of **PS-1145 dihydrochloride**.

Kinase Selectivity Profile

A study by Bain et al. (2007) profiled PS-1145 against a panel of protein kinases, providing valuable insights into its selectivity. The results indicate that while PS-1145 is a potent inhibitor of IKKβ, it also exhibits activity against a limited number of other kinases, particularly PIM1 and PIM3. Notably, it shows high selectivity against other members of the IKK subfamily.



Kinase	IC50 (μM)	
ικκβ	0.25	
PIM1	0.28	
PIM3	0.38	
MSK1	1.3	
CHK2	1.6	
AMPK	2.1	
GSK3α/β	2.2	
PRAK	2.3	
PHK	2.8	
MAPKAP-K1 (RSK)	3.2	
ROCK-II	4.0	
ρ38α	>10	
JNK1	>10	
ERK2	>10	
ΙΚΚα	>10	
ΙΚΚε	>10	
TBK1	>10	

Table 2. Selectivity profile of PS-1145 against a panel of protein kinases. Data adapted from Bain et al., 2007.[2][5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the target specificity and selectivity of PS-1145.



IKKβ Kinase Inhibition Assay (Biochemical)

This protocol describes a typical in vitro kinase assay to determine the IC50 of PS-1145 against IKKB.

Objective: To quantify the inhibitory effect of PS-1145 on the enzymatic activity of recombinant IKKB.

Materials:

- Recombinant human IKKß
- IKK substrate peptide (e.g., biotinylated IκBα peptide)
- PS-1145 dihydrochloride
- ATP (y-33P-ATP for radiometric assay or unlabeled ATP for luminescence-based assay)
- Kinase assay buffer
- 96-well assay plates
- Scintillation counter or luminometer

Procedure:

- Compound Preparation: Prepare a serial dilution of PS-1145 in DMSO, followed by a final dilution in kinase assay buffer.
- Enzyme and Substrate Preparation: Dilute recombinant IKKβ and the IκBα substrate peptide to their final working concentrations in kinase assay buffer.
- Assay Reaction: a. To each well of a 96-well plate, add the IKKβ enzyme. b. Add the serially diluted PS-1145 or vehicle control (DMSO) to the respective wells and pre-incubate for a specified time (e.g., 10-30 minutes) at room temperature to allow for compound binding. c. Add the IκBα substrate peptide to all wells. d. Initiate the kinase reaction by adding ATP (containing a tracer amount of y-33P-ATP). e. Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

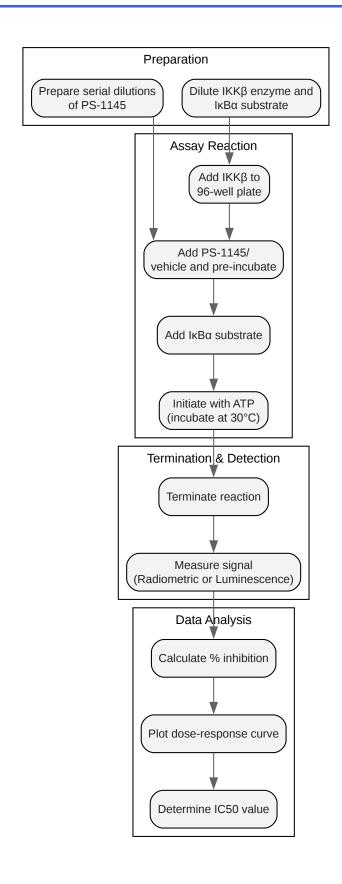
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- Reaction Termination and Detection: a. Terminate the reaction by adding a stop solution (e.g., phosphoric acid or EDTA). b. For radiometric assay: Spot the reaction mixture onto a phosphocellulose filter paper. Wash the filter paper extensively to remove unincorporated y-33P-ATP. Measure the incorporated radioactivity using a scintillation counter. c. For luminescence-based assay (e.g., ADP-Glo™): Add a reagent that depletes the remaining ATP, followed by the addition of a reagent that converts the ADP produced into a luminescent signal. Measure the luminescence using a luminometer.
- Data Analysis: a. Calculate the percentage of kinase activity relative to the vehicle control for each concentration of PS-1145. b. Plot the percentage of inhibition against the logarithm of the PS-1145 concentration. c. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.





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Figure 2. Workflow for a biochemical IKKβ kinase inhibition assay.



NF-кВ Reporter Gene Assay (Cellular)

This protocol outlines a cell-based assay to measure the inhibitory effect of PS-1145 on NF-κB transcriptional activity.

Objective: To determine the functional consequence of IKK inhibition by PS-1145 on NF-κB-mediated gene expression in a cellular context.

Materials:

- A human cell line (e.g., HEK293, HeLa) stably or transiently transfected with an NF-κBdriven reporter construct (e.g., luciferase or GFP).
- Cell culture medium and supplements.
- PS-1145 dihydrochloride.
- An NF-κB activator (e.g., TNFα, IL-1β).
- Luciferase assay reagent.
- Luminometer.
- 96-well cell culture plates.

Procedure:

- Cell Seeding: Seed the NF-κB reporter cell line into a 96-well plate at an appropriate density and allow the cells to adhere overnight.
- Compound Treatment: a. Prepare serial dilutions of PS-1145 in cell culture medium. b.
 Remove the old medium from the cells and add the medium containing the different concentrations of PS-1145 or vehicle control. c. Pre-incubate the cells with the compound for 1-2 hours.
- Stimulation: a. Add the NF-κB activator (e.g., TNFα) to the wells to a final concentration known to induce a robust reporter signal. Include unstimulated control wells. b. Incubate the plate for a further 6-8 hours.

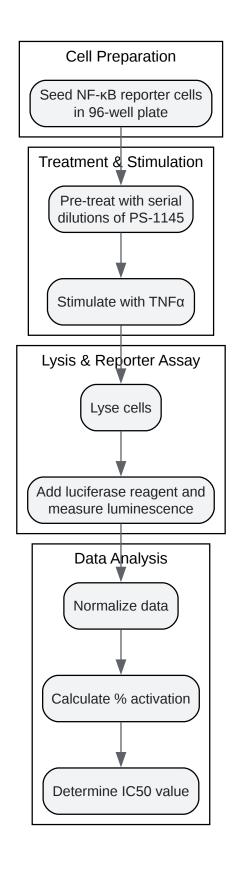






- Cell Lysis and Reporter Assay: a. Remove the medium and wash the cells with PBS. b. Lyse
 the cells by adding a passive lysis buffer. c. Add the luciferase assay reagent to the cell
 lysate. d. Measure the luminescence using a plate-reading luminometer.
- Data Analysis: a. Normalize the luciferase signal to a co-transfected control reporter (e.g., Renilla luciferase) or to cell viability (e.g., using a CellTiter-Glo® assay) to account for potential cytotoxicity. b. Calculate the percentage of NF-κB activation relative to the stimulated vehicle control. c. Plot the percentage of activation against the logarithm of the PS-1145 concentration and determine the IC50 value.





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Figure 3. Workflow for a cellular NF-kB reporter gene assay.



Conclusion

PS-1145 dihydrochloride is a well-characterized inhibitor of IKKβ, demonstrating potent ontarget activity and a favorable selectivity profile. Its mechanism of action via the inhibition of the canonical NF-κB pathway is well-established. While exhibiting some off-target activity at higher concentrations, PS-1145 remains a valuable tool for preclinical research into the roles of IKKβ and NF-κB signaling in various disease states. The experimental protocols provided herein offer a foundation for the further investigation and characterization of PS-1145 and other IKK inhibitors. For researchers and drug development professionals, a thorough understanding of the target specificity and selectivity of such compounds is paramount for the interpretation of experimental results and the advancement of novel therapeutics.

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- To cite this document: BenchChem. [PS-1145 Dihydrochloride: A Technical Guide to Target Specificity and Selectivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b149754#ps-1145-dihydrochloride-target-specificity-and-selectivity]

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